![molecular formula C8H4FNO3 B2729457 7-fluoro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione CAS No. 1360927-50-9](/img/structure/B2729457.png)
7-fluoro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione
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Overview
Description
7-fluoro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione, also known as 7-fluoro-6-hydroxyindole-2,3-dione (7F6HID), is a chemical compound with potential applications in scientific research. It belongs to the class of indole derivatives and is synthesized through a multistep process involving several chemical reactions.
Scientific Research Applications
Radiopharmaceutical Synthesis
Fluorine-18 labeled 7-(6-fluoropyridin-3-yl)-5H-pyrido[4,3-b]indole ([(18) F]T807) is a potent agent for imaging tau filaments in the brain, useful in early clinical trials for diseases like Alzheimer's. A simplified one-step method for the synthesis of [(18) F]T807 has been developed, facilitating its clinical production and potential widespread clinical use (Shoup et al., 2013).
Electrophilic Fluorination
The compound has been utilized in the study of electrophilic fluorination reactions. A study highlighted the use of a hypervalent iodine reagent derived from fluoride for fluorination reactions (Geary et al., 2013).
Synthesis of 3-Fluorooxindoles
3-Fluorooxindoles, structurally similar to both oxindoles and 3-hydroxyoxindoles, have been synthesized from indoles, including derivatives of tryptophan and serotonin. These fluorooxindoles are valuable for investigating enzymatic mechanisms in indole biosynthesis and metabolism (Takéuchi et al., 2000).
Heterocyclic Compound Synthesis
Isatins (1H-indole-2,3-dione) like 7-fluoro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione are versatile substrates used for synthesizing a variety of heterocyclic compounds, such as indoles and quinolines, and in drug synthesis. Their function as modulators of biochemical processes has also been explored (Garden & Pinto, 2001).
Hydrogen Bonding Studies
Studies on C–H···O hydrogen bonding in pentamers of isatin, including 7-fluoroisatin, have been conducted. These studies provide insights into molecular interactions and structural stability, which are crucial for understanding molecular behavior in various chemical processes (Silski et al., 2017).
Antimicrobial Activity
Research on 5-Fluoro-1H-indole-2,3-dione-triazoles has shown their significant antibacterial and antifungal potency. The incorporation of a triazole unit improves the antimicrobial activity of these compounds (Deswal et al., 2020).
Mechanism of Action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents . .
Mode of Action
The mode of action of indole derivatives can vary greatly depending on their specific structure and the receptors they interact with . Without specific information on “7-fluoro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione”, it’s difficult to provide a detailed explanation of its mode of action.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways due to their broad spectrum of biological activities
properties
IUPAC Name |
7-fluoro-6-hydroxy-1H-indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO3/c9-5-4(11)2-1-3-6(5)10-8(13)7(3)12/h1-2,11H,(H,10,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWGSVLTJXVDDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C(=O)N2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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